Carbonic Anhydrase Inhibition: 4-Iodobenzenesulfonamide as a Potent, Reversible Inhibitor Validated in Comparative Screening
In a comparative screening study of synthesized sulphonamide inhibitors for carbonic anhydrase, p-iodobenzenesulphonamide was identified among the most potent and reversible inhibitors, alongside 4-[(4-iodophenyl)thio]benzenesulphonamide and 5-(4-bromophenyl)sulphonyl]thiophene-2-sulphonamide, distinguishing it from less potent analogs within the same structural class [1]. The study specifically noted that 4-iodo-3-(iodoacetamido)benzenesulphonamide was only a moderate inhibitor, highlighting that even minor structural modifications within the iodo-sulfonamide family produce substantially different inhibition profiles [1].
| Evidence Dimension | Carbonic anhydrase inhibition potency and reversibility |
|---|---|
| Target Compound Data | Identified as 'particularly potent, reversible, lipophilic inhibitor' |
| Comparator Or Baseline | 4-Iodo-3-(iodoacetamido)benzenesulphonamide: moderate inhibitor causing relatively fast irreversible inactivation; other structurally distinct sulphonamides screened in the same study |
| Quantified Difference | Qualitative potency and reversibility advantage; specific Ki values not provided in this comparative study |
| Conditions | Screening of a series of synthesized sulphonamide inhibitors; red cell carbonic anhydrase as target enzyme |
Why This Matters
Demonstrates that 4-iodobenzenesulfonamide possesses a favorable inhibition profile (potent and reversible) validated in a direct comparative study, whereas other iodo-substituted sulfonamides may exhibit irreversible or moderate inhibition, directly impacting suitability for applications requiring reversible target engagement such as red cell labeling.
- [1] Singh, J., Wyeth, P., Ackery, D. M., & Zivanovic, M. A. (1991). The enzyme-inhibitor approach to cell-selective labelling. III. Sulphonamide inhibitors of carbonic anhydrase as carriers for red cell labelling. Journal of Enzyme Inhibition, 5(2), 119-132. View Source
